Regiochemical Identity for Ivacaftor Synthesis: 5-Nitro Isomer as the Exclusive Pharmaceutical Intermediate vs. 6-Nitro Byproduct
In the industrial synthesis of Ivacaftor (Kalydeco®), 2,4-di-tert-butyl-5-nitrophenol is the mandatory intermediate. The nitration step yields a mixture of 5-nitro and 6-nitro regioisomers; only the 5-nitro isomer can be reduced to 5-amino-2,4-di-tert-butylphenol, the penultimate intermediate that couples with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid to form the Ivacaftor scaffold [1]. The patent explicitly teaches separation of the 5-nitro isomer from the 6-nitro isomer by crystallization with an aliphatic solvent, underscoring that the 6-nitro isomer is an unusable byproduct in this synthetic route [2]. The original Ivacaftor patent (US 7,495,103) specifies the 5-nitro intermediate as the exclusive precursor for the final coupling step [1].
| Evidence Dimension | Synthetic utility as Ivacaftor intermediate |
|---|---|
| Target Compound Data | 2,4-Di-tert-butyl-5-nitrophenol: required intermediate; reduced to 5-amino-2,4-di-tert-butylphenol for final coupling |
| Comparator Or Baseline | 2,4-Di-tert-butyl-6-nitrophenol (CAS 20039-94-5): byproduct; must be removed by crystallization; does not yield the correct amino derivative for Ivacaftor |
| Quantified Difference | Binary (pass/fail): 5-nitro isomer is essential; 6-nitro isomer is discarded. Separation achieved by crystallization with aliphatic solvent (US 9,676,722 B2, Scheme-VII). |
| Conditions | Industrial-scale Ivacaftor synthesis; nitration of 2,4-di-tert-butylphenyl methyl carbonate followed by hydrolysis and crystallization |
Why This Matters
For any organization synthesizing or procuring Ivacaftor intermediates, the 5-nitro isomer is functionally irreplaceable; purchasing the 6-nitro isomer, the mixed isomer product, or a different hindered nitrophenol will fail at the reduction step and cannot yield the approved API.
- [1] US Patent 7,495,103 B2. Modulators of ATP-binding cassette transporters (Ivacaftor). Scheme-III: 2,4-di-tert-butyl-5-nitrophenol as intermediate. Issued February 24, 2009. Available via Google Patents. View Source
- [2] US Patent 9,676,722 B2. Industrial process for making an Ivacaftor and its intermediates. Column 3, lines 59–75 and Scheme-VII. Justia Patents. View Source
